Lead(II) isooctanoate

Description

Historical Context of Organolead Carboxylate Research

The study of organolead compounds dates back to the mid-19th century, with the first synthesis of an organolead compound, hexaethyldilead, occurring in 1858. wikipedia.org Research into organolead carboxylates, a specific subgroup, gained momentum with the burgeoning chemical industry's need for versatile catalysts and stabilizers. Initially, research focused on simple lead salts of carboxylic acids, exploring their synthesis and basic properties.

The development of various industrial applications, particularly in the production of polymers and coatings, spurred further investigation into more complex lead carboxylates like lead(II) isooctanoate. These compounds offered improved solubility in organic media compared to their simpler counterparts, a crucial property for their use as additives. ontosight.ai The historical trajectory of research reflects a shift from fundamental synthesis to a more application-driven investigation of their catalytic and stabilizing properties.

Scope and Significance within Contemporary Chemical Science

In contemporary chemical science, this compound is primarily recognized for its role as a catalyst and a heat stabilizer. Its most significant application has been as a heat stabilizer in polyvinyl chloride (PVC) plastics. ontosight.aiontosight.ai It helps prevent the degradation of the polymer when exposed to heat and light. ontosight.ai Another key area of application is its use as a drying agent, or siccative, in paints, coatings, and inks, where it catalyzes the oxidative cross-linking of drying oils, facilitating the formation of a solid film. ontosight.ai

The compound is also utilized in the formulation of high-pressure lubricants and greases, where it imparts anti-wear properties. pmarketresearch.com Research continues to explore the catalytic potential of this compound in various organic reactions. However, due to the recognized toxicity of lead compounds, a significant portion of current research is also directed towards developing safer, lead-free alternatives. ontosight.aiontosight.ai This has led to increased investigation into stabilizers based on other metals like calcium and zinc. ontosight.ai

A notable area of modern research involves the study of irradiation damage in colloidal particles of lead isooctanoate, which is investigated using techniques like electron diffraction and electron energy loss spectroscopy to understand the structural and chemical transformations that occur. edpsciences.org

Structural and Chemical Classification within Organometallic Chemistry

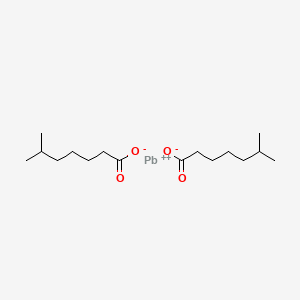

This compound is classified as an organometallic compound, specifically a metal carboxylate. The term "organometallic" refers to compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org In the case of this compound, the lead atom is in the +2 oxidation state and is ionically bonded to two isooctanoate anions. nih.govwikipedia.org

The chemical formula for this compound is Pb(C₈H₁₅O₂)₂. ontosight.ai Isooctanoic acid is a branched-chain carboxylic acid, and the presence of these branched alkyl groups contributes to the compound's solubility in nonpolar organic solvents. ontosight.ai Structurally, the lead ion is coordinated to the carboxylate groups of the isooctanoate ligands. ontosight.ai While lead can exist in a +4 oxidation state in many organolead compounds, the +2 state is more common in its inorganic compounds and in salts with carboxylic acids. wikipedia.orgwikipedia.org

The C–Pb bond is significantly weaker and longer than the C–C bond, which is a general characteristic of heavier elements in the carbon group. wikipedia.org This inherent weakness of the carbon-metal bond is a key factor in the reactivity and, in some cases, the toxicity of organolead compounds.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | bis(6-methylheptanoyloxy)lead |

| CAS Number | 93981-67-0 |

| Molecular Formula | C₁₆H₃₀O₄Pb |

| Molecular Weight | 493.6 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);6-methylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Pb/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTRWFMFBIMXBX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64504-12-7, 93981-67-0 | |

| Record name | Isooctanoic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064504127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) isooctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093981670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanoic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(II) isooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes for Lead(II) Isooctanoate

The synthesis of this compound, a metal carboxylate, can be achieved through several chemical pathways. These routes range from traditional precipitation and exchange reactions to more advanced methods like solvothermal synthesis. The chosen methodology often depends on the desired product purity, morphology, and scale of production.

Precipitation reactions represent a common and straightforward method for synthesizing insoluble salts like this compound. This approach typically involves the reaction of a soluble lead(II) salt with a source of isooctanoate anions in a suitable solvent, usually water. libretexts.org

A general representation of this reaction involves combining aqueous solutions of lead(II) nitrate (B79036) and an alkali metal salt of isooctanoic acid, such as sodium isooctanoate. The this compound, being insoluble in water, precipitates out of the solution and can be subsequently isolated through filtration, washing, and drying. libretexts.org The driving force for this reaction is the formation of the low-solubility lead salt. libretexts.org The choice of the initial lead salt is often lead(II) nitrate, as many other lead compounds are themselves insoluble. libretexts.org

The reaction can be generalized as: Pb(NO₃)₂(aq) + 2 RCOONa(aq) → Pb(RCOO)₂(s) + 2 NaNO₃(aq) (where RCOO⁻ represents the isooctanoate anion)

Control over parameters such as reactant concentration, temperature, and rate of addition can influence the particle size and morphology of the resulting precipitate.

Ligand exchange and double decomposition are fundamental reaction types for the formation of lead(II) carboxylates. Double decomposition, or metathesis, is effectively the basis for the precipitation method described above, involving the exchange of ions between two soluble salts to form an insoluble product. google.com

Ligand exchange provides an alternative route, often starting from a different lead carboxylate, such as lead(II) acetate (B1210297). chemdad.comchemicalbook.com In this process, isooctanoic acid is reacted with lead(II) acetate. The isooctanoate ligand displaces the acetate ligand coordinated to the lead(II) ion. This reaction can often be driven to completion by removing the displaced acetic acid, for instance, through distillation. The general mechanism involves the nucleophilic attack of the carboxylate group from isooctanoic acid on the lead center. wikipedia.orgwikipedia.org

Another common method involves the direct reaction of lead(II) oxide (PbO) with isooctanoic acid. chemdad.comontosight.aiontosight.ai This can be considered a type of acid-base reaction where the basic lead oxide reacts with the carboxylic acid to form the lead salt and water. libretexts.org

PbO(s) + 2 RCOOH(l) → Pb(RCOO)₂(s/l) + H₂O(l)

This direct method is often used in industrial settings and can be performed with or without a solvent. Heating the mixture facilitates the reaction and helps to remove the water byproduct. ontosight.ai

Solvothermal and hydrothermal methods are advanced techniques used to synthesize crystalline materials from substances that are not readily soluble in traditional solvents at ambient conditions. rsc.org These methods involve carrying out the synthesis in a sealed vessel (an autoclave) where a solvent is heated above its boiling point, leading to increased pressure and enhanced solvating power. rsc.orgnih.gov When water is the solvent, the method is termed hydrothermal synthesis. rsc.orgscirp.orgacs.orgrsc.orgtandfonline.com

For lead carboxylates, these pathways allow for the reaction of lead sources like lead(II) acetate or lead(II) oxide with various carboxylic acids to form well-defined crystalline structures. rsc.orgacs.org Research on various lead carboxylates has shown that factors such as the solvent system (e.g., water, dimethylformamide, methanol), temperature, and the structure of the carboxylate ligand itself can significantly influence the dimensionality and coordination geometry of the resulting product, yielding structures from simple monomers to complex 2D or 3D coordination polymers. nih.govacs.orgresearchgate.net For example, solvothermal reactions of lead oxide with substituted benzoic acids have yielded a variety of lead oxide carboxylates with different structural dimensionalities. acs.orgfigshare.com While specific studies focusing solely on this compound via these methods are not prevalent, the principles derived from the synthesis of other lead carboxylates are directly applicable. rsc.org A hypothetical solvothermal synthesis of this compound could involve heating a mixture of lead(II) oxide or lead(II) acetate with isooctanoic acid in a suitable solvent like ethanol (B145695) or a water/acetonitrile mixture to temperatures around 120-180 °C. nih.gov

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key considerations include maximizing atom economy, using less hazardous reagents, and minimizing waste and energy consumption. rsc.org

The direct reaction of lead(II) oxide with isooctanoic acid exemplifies a high atom economy, as the only byproduct is water: PbO + 2 C₇H₁₅COOH → Pb(C₇H₁₅COO)₂ + H₂O

This method, especially when performed without a solvent, is preferable to precipitation or double decomposition reactions, which generate salt byproducts (e.g., sodium nitrate) that require separation and disposal. rsc.org Choosing starting materials with lower toxicity is another principle, although this is challenging given the inherent toxicity of lead compounds. industrialchemicals.gov.au Minimizing energy consumption can be achieved by optimizing reaction conditions to proceed at lower temperatures or for shorter durations. Furthermore, the selection of solvents is crucial; if a solvent is necessary, greener options are preferred over more hazardous organic solvents. rsc.org

Elucidation of Reaction Mechanisms in Organolead Carboxylate Formation

The formation of organolead carboxylates like this compound proceeds through mechanisms dictated by the chosen synthetic route.

Acid-Base Reaction: In the reaction between lead(II) oxide and isooctanoic acid, the mechanism is fundamentally an acid-base neutralization. libretexts.org The carboxylic acid protonates the oxide ion (O²⁻) to form water, and the resulting lead(II) cation (Pb²⁺) then coordinates with the isooctanoate anions (C₇H₁₅COO⁻).

Ionic Precipitation/Double Decomposition: For precipitation reactions, the mechanism is a straightforward ionic metathesis in solution. Soluble lead(II) salts and soluble isooctanoate salts dissociate into their respective ions (Pb²⁺, NO₃⁻, Na⁺, C₇H₁₅COO⁻). When the solutions are mixed, the low solubility of this compound causes it to precipitate as the Pb²⁺ and C₇H₁₅COO⁻ ions combine.

Optimization of Process Parameters for Research-Scale Synthesis

The optimization of process parameters is critical for maximizing yield, ensuring purity, and achieving desired product characteristics in the synthesis of this compound. Key parameters include temperature, reaction time, stoichiometry, and solvent choice. The table below outlines typical considerations for optimizing the synthesis, drawing analogies from similar metal carboxylate production processes. google.compatsnap.com

| Parameter | Influence on Synthesis | Typical Optimization Range/Considerations |

|---|---|---|

| Temperature | Affects reaction rate and can influence product crystallinity and side reactions. Higher temperatures generally increase the reaction rate. | For direct reaction of PbO with isooctanoic acid, temperatures of 110-140°C are often employed to drive off water. For precipitation, reactions are often run at or near room temperature to maximize insolubility. |

| Reactant Stoichiometry/pH | The molar ratio of lead source to isooctanoic acid affects yield and purity. An excess of one reactant may be used to drive the reaction to completion but can complicate purification. In aqueous precipitation, pH control is crucial. | A slight excess of isooctanoic acid may be used in direct synthesis to ensure complete conversion of the lead oxide. In precipitation methods derived from saponification, a pH of 7-8 is often targeted for the initial sodium isooctanoate solution. patsnap.com |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. Incomplete reactions lead to lower yields and product contamination with starting materials. | Typically ranges from 40 minutes to several hours, depending on the temperature and mixing efficiency. Reaction progress can be monitored by the disappearance of a reactant (e.g., solid PbO) or cessation of water formation. google.compatsnap.com |

| Solvent | The solvent solubilizes reactants and facilitates heat transfer. In precipitation, it is the medium from which the product precipitates. In other methods, a non-polar solvent like toluene (B28343) may be used. | Water is common for precipitation reactions. Toluene or xylene can be used for direct synthesis to aid in azeotropic removal of water. Solvent-free (neat) conditions are often preferred for atom economy. rsc.org |

| Agitation/Mixing | Ensures homogeneity and improves contact between reactants, which is especially important in heterogeneous reactions (e.g., solid PbO in liquid acid). | Continuous stirring is necessary throughout the reaction to maintain a uniform temperature and reactant distribution. |

Control over Purity and Stoichiometry in Synthesis

The synthesis of this compound with high purity and precise stoichiometry is crucial for its consistent performance in various industrial applications, from catalysts in polyurethane production to stabilizers in PVC. pmarketresearch.com However, achieving a well-defined compound can be challenging due to the complex coordination chemistry of lead(II) carboxylates and the potential for side reactions. mdpi.comgoogle.com The final product's composition, particularly the exact ratio of lead to isooctanoate, can vary significantly depending on the synthetic route and reaction conditions employed. google.com

A primary method for synthesizing this compound involves the reaction of a lead source, typically lead(II) oxide (PbO), with isooctanoic acid or its common isomer, 2-ethylhexanoic acid. ontosight.aiatamanchemicals.com The fundamental reaction aims to produce the neutral salt with a 1:2 molar ratio of lead to carboxylate. However, deviations from this ideal stoichiometry are common, leading to products of variable composition. google.com

Key factors influencing the purity and stoichiometry include the presence of water, reaction temperature, solvent choice, and the molar ratio of reactants. mdpi.com For instance, the presence of water can facilitate the formation of basic lead salts, where hydroxide (B78521) or oxide ions are incorporated into the structure, altering the stoichiometry. industrialchemicals.gov.auindustrialchemicals.gov.au Similarly, the choice of solvent can influence the coordination environment of the lead ion and the solubility of reactants and products, thereby affecting the reaction outcome. mdpi.com

Key Control Strategies:

Stoichiometric Ratio of Reactants: Precise control over the initial molar ratio of the lead compound to the carboxylic acid is a fundamental step. While a 1:2 ratio is theoretically required, some methods employ a stoichiometric excess of the carboxylic acid to drive the reaction to completion and prevent the formation of basic lead salts. google.comgoogle.com

Anhydrous Conditions: To prevent the formation of basic lead isooctanoates and other hydrated species, conducting the synthesis under anhydrous (water-free) conditions is critical. This involves using dried reactants and solvents.

Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions and degradation of the product, particularly at elevated temperatures. google.comgoogle.com

Solvent Selection: The choice of solvent can impact reaction rates and product purity. While traditional methods may use solvents like toluene, innovations are moving towards solvent-free syntheses, such as using molten salt reactors, which can reduce impurities and improve environmental credentials. pmarketresearch.com

Temperature Control: The reaction temperature must be carefully controlled. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition of the reactants or the final product. google.com

Mechanistic Considerations and Impurity Formation

The reaction between lead(II) oxide and isooctanoic acid is a neutralization reaction. Mechanistically, the carboxylic acid protonates the oxygen of the lead oxide, forming water and the lead(II) cation, which then coordinates with the carboxylate anions.

However, side reactions can lead to impurities. As mentioned, the presence of water can lead to the formation of basic salts. Furthermore, because "isooctanoic acid" is often a mixture of isomers, the final product can be a mixture of lead salts of these different isomers. industrialchemicals.gov.auindustrialchemicals.gov.au The complex nature of lead carboxylates means they often resist crystallization, which makes purification by this standard method challenging and can result in products with inconsistent metal content from batch to batch. google.com

Advanced Synthetic Approaches

To overcome the limitations of traditional methods, more controlled synthetic routes have been developed. One patented approach involves the reaction of an organometallic lead compound with a stoichiometric excess of the carboxylic acid. google.comgoogle.com This method, conducted under an inert atmosphere, allows for the thermal decomposition of the organometallic precursor to form the metal carboxylate with higher purity and more reliable stoichiometry. google.comgoogle.com This eliminates the variability often seen with standard salt metathesis or acid-base reaction routes. google.com

Analytical Verification

Verifying the purity and stoichiometry of the synthesized this compound is essential. A combination of analytical techniques is typically employed.

| Analytical Technique | Purpose | Typical Findings |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of the carboxylate salt and the absence of unreacted carboxylic acid. | Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic asymmetric and symmetric COO⁻ stretching bands. mdpi.com |

| Elemental Analysis (e.g., ICP-OES) | To determine the precise weight percentage of lead in the compound, thereby verifying the stoichiometry. | The measured lead content should match the theoretical value for the desired stoichiometric formula (e.g., Pb(C₈H₁₅O₂)₂). Commercial grades often specify a lead content range. strem.com |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition profile of the compound, which can be indicative of its purity and composition. | Provides information on the temperature at which the compound degrades and can help identify the presence of residual solvent or water. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the organic (carboxylate) portion of the molecule and confirm the absence of organic impurities. | Can be used to analyze the ratio of different isomers if a mixture of isooctanoic acids was used. |

By carefully controlling reaction parameters and employing advanced synthetic and analytical methods, it is possible to produce this compound with a high degree of purity and a well-defined stoichiometric composition, ensuring its reliability for high-performance applications.

Applications in Advanced Materials and Industrial Processes: Research Perspectives

Catalytic Applications and Reaction Engineering

The catalytic prowess of lead(II) isooctanoate is notable in several areas of organic synthesis, primarily driven by the Lewis acidic nature of the lead(II) center, which can coordinate to and activate organic molecules.

Role as Polymerization Catalysts in Organic Synthesis

This compound serves as an effective catalyst in specific polymerization reactions. Its primary application in this domain is in the production of polyurethanes. pmarketresearch.comfcad.com In the manufacturing of polyurethane foams, which are critical materials for insulation, automotive seating, and furniture, this compound accelerates the reaction rates, ensuring the structural integrity of the foam. pmarketresearch.com Its use allows for a reduction in curing time by as much as 15-20% compared to some non-lead alternatives, a significant factor in high-volume production. pmarketresearch.com The global polyurethane market's growth, driven by demands for energy efficiency and lightweight materials, has sustained the demand for this catalyst, particularly in high-performance formulations. pmarketresearch.com

Beyond polyurethanes, this compound is also cited as a potential catalyst for the polymerization of hydroxy acids, such as in the formation of poly(glycolic acid) (PGA), a biodegradable polymer with applications in the medical and packaging industries. asiapaintsingapore.com While detailed mechanisms for lead-catalyzed ring-opening polymerization are not extensively published, the process is analogous to that of other metal carboxylates like stannous octoate. In such mechanisms, the metal ion of the catalyst coordinates with an oxygen atom on the monomer (like a cyclic ester), which facilitates the ring-opening step required for polymerization.

Investigation of Catalytic Activity in Specific Organic Transformations

The utility of this compound extends to more specific organic reactions beyond bulk polymerization. In polyurethane systems, it can act as an auxiliary catalyst alongside tertiary amines to speed up the curing and reaction of carbamates. mingxupu.com This co-catalyst role is crucial for fine-tuning reaction profiles to achieve desired material properties.

Another significant, albeit different, application is in the formulation of lubricant additives. pmarketresearch.com this compound is valued for its extreme-pressure properties when added to greases and lubricants designed for heavy machinery, such as that used in mining and aerospace. pmarketresearch.com In these applications, it helps to reduce wear in components operating under high-temperature (above 150°C) and high-pressure conditions. pmarketresearch.com A 2022 study noted that lead-based additives were present in 18% of industrial greases used in high-temperature environments. pmarketresearch.com

Catalyst Design and Performance Enhancement Strategies

Given the environmental and health concerns associated with lead, research has been directed towards strategies that enhance the performance and safety of this compound catalysts. One innovative approach is nanoencapsulation. pmarketresearch.com A 2023 study demonstrated that encapsulating this compound within silica-based nanocapsules significantly improved safety by reducing airborne lead particulates during industrial handling. pmarketresearch.com This method also offers more precise control over the catalyst's release during polymerization, leading to better reaction consistency and a potential 15-20% reduction in the amount of lead catalyst required. pmarketresearch.com

Another area of innovation focuses on creating application-specific formulations. For instance, proprietary catalyst systems incorporating this compound have been engineered to provide enhanced thermal stability for specialized products like wire and cable insulation. pmarketresearch.com Furthermore, the choice of the carboxylate ligand itself can influence catalytic activity, suggesting that modifications to the isooctanoate structure could be a route for designing more efficient catalysts. rsc.orgdoi.org

Research in Coating and Polymer Science

In the realm of coatings and polymers, this compound performs two critical, distinct roles: as a drying agent in paints and as a thermal stabilizer in plastics like PVC.

Mechanisms of Action as Drying Agents in Polymeric Coating Systems

This compound functions as a "drier" in oil-based paints, varnishes, and coatings. fcad.comindustrialchemicals.gov.au Driers are additives that accelerate the curing of the coating, which is a process of oxidative cross-linking of drying oils. google.comguidechem.com The mechanism involves lead ions promoting the uptake of oxygen and the autoxidation of the oil's fatty acid chains. si.edu

Lead driers are particularly effective at promoting "through-drying," ensuring that the entire thickness of the paint film cures uniformly, not just the surface. si.edu This prevents wrinkling and ensures a durable, solid finish. The process is believed to involve the lead(II) ion forming coordination complexes with polar groups (like carboxylates) within the paint's binder, which helps to organize the polymer network as it forms. guidechem.comsi.edu While highly effective, especially when used with other driers like cobalt salts, its use has been curtailed due to toxicity. guidechem.com

Table 1: Comparative Performance of Metal Driers in Coatings

| Drier Type | Primary Function | Key Performance Trait | Typical Use Level (as metal on non-volatile content) |

|---|---|---|---|

| Lead-based (e.g., this compound) | Through-Drier | Promotes uniform drying, good film hardness, flexibility. | ~0.5% w/w industrialchemicals.gov.au |

| Cobalt-based | Surface-Drier | Rapid surface curing, highly active. | 0.02-0.1% |

| Zirconium-based | Through-Drier (Lead replacement) | Good through-drying, improves hardness and adhesion. guidechem.com | 0.1-0.4% |

| Calcium-based | Auxiliary Drier | Improves pigment wetting, reduces loss-of-dry. | 0.1-0.5% |

Evaluation as Stabilizers in Polymer Formulations (e.g., PVC)

One of the most prominent industrial uses of this compound is as a heat stabilizer for polyvinyl chloride (PVC). pmarketresearch.com During processing at high temperatures, PVC tends to degrade, releasing hydrochloric acid (HCl) in a process called dehydrochlorination. This degradation compromises the polymer's mechanical properties and causes discoloration. researchgate.net

Lead stabilizers, including this compound, work by neutralizing the acidic HCl as it is formed. industrialchemicals.gov.au The isooctanoate salt reacts with HCl, effectively scavenging it and preventing it from catalyzing further degradation of the PVC chains. This stabilizing mechanism imparts excellent heat stability, allowing PVC to be processed at higher temperatures and extending the service life of the final products, which include pipes, window profiles, and cable insulation. pmarketresearch.com Lead-stabilized PVC also exhibits good long-term mechanical properties and low water absorption. However, due to the toxicity of lead, there has been a significant shift towards alternative stabilizer systems, such as those based on calcium or zinc, in many regions. google.com

Development and Characterization of Lead-Reduced and Lead-Free Alternatives

The industrial use of this compound, particularly as a drier in coatings and a heat stabilizer in PVC, has been curtailed by regulations due to the toxicity of lead. ontosight.ai This has spurred significant research into the development and characterization of safer, lead-free alternatives. The primary focus has been on metal carboxylates that can replicate the catalytic and stabilizing functions of lead without its adverse health and environmental impacts.

Key alternatives that have been extensively studied include zirconium, strontium, and bismuth-based compounds, as well as emerging bio-based metal carboxylates.

Zirconium-Based Alternatives: Zirconium octoate (also referred to as zirconium isooctanoate) has emerged as a prominent lead-free auxiliary drier in paints and varnishes. atamanchemicals.comdesirechemicals.comatamanchemicals.com It is often used in combination with primary driers like cobalt-based compounds to enhance performance. atamanchemicals.com Research characterizes zirconium octoate as a strong cross-linking agent that improves film hardness, adhesion, and water resistance by stabilizing ester linkages in the coating's media. desirechemicals.comatamanchemicals.com

However, its performance characteristics differ from lead. While it provides good gloss and color retention, it is less effective under adverse drying conditions of low temperature and high humidity. atamanchemicals.comdesirechemicals.comatamanchemicals.com Studies recommend specific replacement ratios; for instance, replacing 4 parts of lead metal with 3 parts of zirconium metal by weight. goldstab.com To counteract potential "loss of dry" issues during storage, research suggests increasing the level of calcium driers in the formulation. goldstab.com A Chinese patent outlines a method for producing non-toxic zirconium octoate specifically to replace lead-based driers and heat stabilizers like lead isooctanoate in PVC applications. google.com

Strontium and Bismuth-Based Alternatives: Strontium-based driers are considered another excellent alternative, providing "loss of dry" properties equivalent to lead. goldstab.com Research indicates that strontium is a more efficient drier, with a recommended replacement level of one part strontium to three parts lead, achieving comparable performance in drying time and stability. goldstab.com

Bismuth isooctanoate is noted for having technical characteristics very similar to organic lead compounds, making it a viable substitute as a drier and a catalyst in polyurethane systems. sn-tin.com It offers good hydrolytic stability, which is advantageous in aqueous polyurethane dispersions. sn-tin.com In some composite material research, bismuth isooctanoate is used as a catalyst in the synthesis of modified epoxy resins. mdpi.com

Bio-Based Alternatives: A newer area of research focuses on sustainable and green chemistry alternatives. Bio-based metal carboxylates derived from vegetable oils, such as those from linseed and soybean, are being developed. techscience.comresearchgate.net These alternatives are gaining traction for polyurethane production, aiming to match the catalytic performance of traditional metal carboxylates. techscience.com Research in this area involves the synthesis and characterization of bio-based polyester (B1180765) polyols and their subsequent use in creating polyurethanes. researchgate.netthescipub.comresearchgate.net

The following table summarizes the key characteristics of prominent lead-free alternatives compared to this compound.

| Alternative Compound | Primary Application | Key Characterization Findings | Performance Notes |

| Zirconium Octoate | Paint Drier | Excellent auxiliary drier, promotes hardness and water resistance. atamanchemicals.comdesirechemicals.com | Less effective in low temperature/high humidity; may require co-driers like cobalt and calcium. atamanchemicals.comgoldstab.com |

| Strontium Driers | Paint Drier | Provides "loss of dry" properties equivalent to lead; more efficient on a weight basis. goldstab.com | Considered one of the best alternatives; requires a 1:3 replacement ratio to lead. goldstab.com |

| Bismuth Isooctanoate | PU Catalyst, Drier | Similar technical characteristics to lead catalysts; good hydrolytic stability. sn-tin.com | Used in adhesive and sealant formulations; can be combined with other metals like zinc. sn-tin.com |

| Bio-Based Carboxylates | PU Catalyst | Derived from renewable resources like vegetable oils. techscience.com | Focus on sustainability; properties are being optimized to match petroleum-based counterparts. researchgate.net |

Utilization in Novel Material Systems

Exploration as a Precursor in Perovskite Material Fabrication (e.g., Sn-Pb alloyed systems)

While this compound itself is a component of interest, recent research has intensely focused on its tin-based analogue, stannous isooctanoate (SnOct₂), as a critical additive in the fabrication of tin-lead (Sn-Pb) alloyed perovskite solar cells. These studies provide a direct research perspective on the role of such metal carboxylates in these systems. Sn-Pb perovskites are investigated for their potential to create more environmentally friendly and efficient solar cells compared to purely lead-based versions. researchgate.net

A key challenge in Sn-Pb perovskite fabrication is the rapid and undesirable oxidation of Sn²⁺ to Sn⁴⁺, which creates defects and degrades device performance. Research published in Nano Energy and other journals demonstrates that using a low dose of stannous isooctanoate as an additive can effectively inhibit this oxidation. jim.org.cnsciengine.com In a two-step preparation process for Sn-Pb alloyed perovskite films, stannous isooctanoate was introduced to replace the more common but problematic antioxidant, stannous fluoride (B91410) (SnF₂). jim.org.cnsciengine.com Excessive SnF₂ can deteriorate the quality of the perovskite film. researching.cn

Detailed research findings indicate that the introduction of stannous isooctanoate leads to significant improvements in the material's characteristics:

Improved Crystallization and Morphology: The additive helps improve the crystallization quality of the perovskite film, leading to a larger average grain size (up to 850 nm) and a reduction in the number of grain boundaries. jim.org.cnsciengine.com

Enhanced Stability: Films with stannous isooctanoate demonstrated excellent oxidation resistance, retaining 93.5% of their Sn²⁺ content after seven days of storage in a glove box. jim.org.cnsciengine.com

Reduced Defect Density: The additive lowers the trap state density in the material, with one study reporting a reduction from 7.20×10¹⁵ cm⁻³ to 4.74×10¹⁵ cm⁻³, which suppresses non-radiative recombination and improves efficiency. jim.org.cnsciengine.comresearching.cn

These material improvements translate directly into enhanced device performance. A Sn-Pb alloyed perovskite solar cell supplemented with 0.030 mmol of stannous isooctanoate achieved a power conversion efficiency (PCE) of 17.25%, significantly higher than the 11.63% PCE of a device using a standard SnF₂ additive. jim.org.cnsciengine.com Furthermore, the device retained over 70% of its initial efficiency after 50 days of storage in a nitrogen atmosphere. jim.org.cnsciengine.com

| Research Parameter | Finding with Stannous Isooctanoate (SnOct₂) Additive | Reference |

| Oxidation Inhibition | Effectively inhibits Sn²⁺ oxidation, replacing excessive SnF₂. | jim.org.cnsciengine.com |

| Average Grain Size | Increased to 850 nm. | jim.org.cnsciengine.com |

| Defect State Density | Reduced from 7.20×10¹⁵ cm⁻³ to 4.74×10¹⁵ cm⁻³. | jim.org.cnsciengine.com |

| Power Conversion Efficiency (PCE) | Achieved 17.25% (compared to 11.63% with SnF₂). | jim.org.cnsciengine.com |

| Long-term Stability | Retained >70% of initial PCE after 50 days in N₂. | jim.org.cnsciengine.com |

Applications in Inorganic Material Synthesis and Nanomaterial Precursors

Research into the use of this compound as a precursor for inorganic materials and nanomaterials is an emerging field. Its solubility in organic solvents makes it a candidate for incorporation into various matrices before being converted into an inorganic phase through processes like pyrolysis. ontosight.ai

One area of investigation involves its use in polymer composites. A study on siloxane-modified epoxy/phenolic composites used bismuth isooctanoate, a close chemical relative, as a catalyst during the synthesis of the modified resin. mdpi.com The research suggests that such organometallics can serve as organic precursors for inorganic elements within the composite. Upon heating, these precursors form uniformly distributed "in situ" pyrolysis products (e.g., C/Si/O hybrids), which then co-sinter with inorganic fillers. This process significantly enhances the post-heat mechanical properties of the material. mdpi.com

Although direct research is limited, the use of this compound has been reported in the production of certain types of glass, where it is added to impart specific optical properties. industrialchemicals.gov.au Furthermore, there is an established use of lead soaps as stabilizers in PVC, where they are held within the polymer matrix to prevent thermal degradation. ontosight.aiindustrialchemicals.gov.au While not strictly a nanomaterial precursor application, this demonstrates its role in modifying material properties at a molecular level.

The development of nano-enabled materials also presents a research avenue. For instance, while not for synthesis, nanoencapsulation of lead isooctanoate within silica-based nanocapsules has been studied as a method to reduce worker exposure during industrial handling, showcasing the interface between the compound and nanomaterials. europa.eu

Other Industrial Research Applications

Investigations as an Additive in Lubricant Formulations

This compound and related lead soaps have been investigated for their potential use as additives in specialized lubricant formulations. industrialchemicals.gov.au Lead soaps, a class of metal salts of fatty acids, are known for their applications in lubricants, particularly those designed for high-pressure conditions. industrialchemicals.gov.au For example, dibasic lead stearate, a similar lead soap, has been used internationally in high-pressure lubricants. industrialchemicals.gov.au

The research in this area often focuses on enhancing the anti-wear and extreme pressure (EP) properties of lubricating oils. The addition of metal-organic compounds can create a protective film on metal surfaces, preventing seizure and reducing friction under heavy loads. While specific research focusing solely on this compound is not extensively published, the broader category of lead compounds has been a subject of study. For instance, bismuth isooctanoate is noted as a potential lubricating oil additive. sn-tin.com

Modern research is also exploring novel lubricant formulations to prevent phenomena like low-speed pre-ignition (LSPI) in high-compression engines, though these studies often focus on ashless additives or different metal-based detergents. google.com The use of lead-based additives in consumer and many industrial lubricants has decreased significantly due to environmental regulations, shifting research toward less toxic alternatives.

Research on its Role in Fuel Combustion Enhancement

Metal carboxylates, including various isooctanoates, are actively researched for their role as combustion aids in fuels. fcad.com These additives are investigated for their ability to enhance combustion efficiency, which can lead to reduced carbon deposits, lower harmful emissions, and improved fuel economy. fcad.com The metal component of the isooctanoate often acts as a catalyst during the combustion process.

While broad statements confirm that isooctanoates and neodecanoates are used as fuel combustion aids, specific research singling out this compound is less common. fcad.com However, related compounds are subjects of investigation. A Chinese patent for a "catalytic combustion adjuvant for coal" includes metal isooctanoates like cerium isooctanoate and iron isooctanoate in its formulation, demonstrating the application of these compounds as combustion catalysts. google.com Separately, this compound has been reported for use in the "electricity, gas, steam and air conditioning sector," which could encompass applications as a fuel additive. industrialchemicals.gov.au

Application in Geochemical and Petroleum Engineering Research (e.g., simulated oil formulations)

This compound has been utilized in specialized research contexts within geochemical and petroleum engineering, primarily as an additive in the formulation of simulated fluids for laboratory studies. Its role is crucial in mimicking the properties of crude oil under reservoir conditions, enabling detailed investigation of fluid dynamics and recovery mechanisms in porous media. Research applications have focused on two key areas: modifying the viscosity of simulated oils and enhancing imaging contrast for visualizing fluid distribution in core samples.

Viscosity Modification in Simulated Oil Formulations

In the study of residual oil displacement in offshore reservoirs, particularly those with strong bottom water, accurate physical simulation is paramount. The formulation of a simulated oil that correctly replicates the viscosity of the actual crude is essential for the validity of such experiments. This compound has been employed as a key component to achieve the desired viscosity in these laboratory analogues. researchgate.net

One study focused on simulating the displacement of residual oil to guide strategies for tapping the potential of remaining oil in offshore heavy oil reservoirs. researchgate.net In this research, a simulated oil was prepared by blending white oil with lead isooctanoate to match the target viscosity. The lead isooctanoate, with a purity of 98% and a viscosity of 300 mPa·s, served as the primary viscosity-enhancing agent. researchgate.net This allowed the researchers to create a fluid that could effectively simulate the behavior of heavy crude oil in their experimental setup.

Table 1: Components of Simulated Oil for Residual Oil Displacement Studies

| Component | Purity | Viscosity (mPa·s) | Purpose in Formulation | Source |

|---|---|---|---|---|

| This compound | 98% | 300 | To increase viscosity | researchgate.net |

| White oil | Not Specified | 120 | To adjust viscosity; base oil | researchgate.net |

| Iodo-n-butane | 99% | Not Specified | Dye for the fluid | researchgate.net |

This interactive table summarizes the components used to create a simulated oil for petroleum engineering research. researchgate.net

Component of Contrast Agent in Reservoir Imaging

Beyond viscosity control, this compound has found application as a component in contrast agents for advanced imaging techniques used in petroleum engineering. Specifically, it has been part of a mixture used to enhance micro-computerized tomography (micro-CT) scans of reservoir core samples. researchgate.netresearchgate.net These studies aim to understand the microscopic distribution and displacement mechanisms of oil and gas in tight oil reservoirs, particularly during enhanced oil recovery operations like CO2-Water-Alternating-Gas (WAG) injection. researchgate.netresearchgate.net

In this application, a mixture of n-butane iodide and lead isooctanoate is used as a contrast agent to improve the visibility of the oil phase within the rock's pore structure during CT scanning. researchgate.net This allows for a detailed, pore-scale investigation of how residual oil is mobilized and displaced by the injection fluids. The research helps in visualizing the effectiveness of different recovery strategies and understanding the complex fluid-rock interactions in water-sensitive tight formations. researchgate.netresearchgate.net While the contrast agent proved effective in identifying the microscopic distribution of oil, some studies noted that its properties, apart from viscosity, might not perfectly represent the native fluids, leading to some differences in fluid distribution results when compared with other methods like nuclear magnetic resonance (NMR). researchgate.net

Table 2: Composition and Use of Contrast Agent for Micro-CT Imaging

| Component | Function | Research Application | Source |

|---|---|---|---|

| This compound | Contrast Agent Component | To enhance micro-CT imaging of oil distribution in tight reservoir cores during CO2-WAG injection studies. | researchgate.netresearchgate.net |

| n-Butane iodide | Contrast Agent Component | To enhance micro-CT imaging of oil distribution in tight reservoir cores during CO2-WAG injection studies. | researchgate.netresearchgate.net |

This interactive table details the components and purpose of a specialized contrast agent used in petroleum engineering research. researchgate.netresearchgate.net

Environmental Chemistry and Remediation Studies

Environmental Fate and Transport Mechanisms

The environmental behavior of Lead(II) isooctanoate is governed by a series of interconnected mechanisms, from its initial dissociation in water to its interaction with soil and sediment components and its eventual breakdown by microbial action.

Table 1: Predominant Lead Species in Aquatic Environments at Varying pH

| pH Range | Predominant Lead Species | Environmental Significance |

|---|---|---|

| < 6 | Pb²⁺ (aq) | High mobility and bioavailability. mdpi.com |

| 7-9 | Pb(OH)⁺, PbCO₃ | Reduced mobility due to formation of hydroxyl complexes and carbonate precipitates. mdpi.comresearchgate.net |

| > 9 | Pb(OH)₂ (s) | Low mobility due to precipitation as lead hydroxide (B78521). mdpi.com |

The released Pb(II) ions readily interact with various inorganic and organic ligands present in natural waters. Inorganic ligands like carbonate (CO₃²⁻), sulfate (B86663) (SO₄²⁻), and chloride (Cl⁻) can form stable complexes with lead, influencing its solubility and transport. nih.gov

Of particular importance is the complexation with natural organic matter (NOM), which includes humic and fulvic acids. iupac.org NOM possesses numerous binding sites and can form strong complexes with Pb(II), significantly affecting its speciation and bioavailability. researchgate.netnih.gov The binding affinity of lead to NOM is not uniform; stronger binding sites are occupied at lower lead concentrations, with weaker sites contributing as lead loading increases. researchgate.net This complexation with dissolved organic matter is a fundamental process that can control the concentration of free, toxic lead ions and their transport in water. researchgate.net Studies have shown that binding constants used in speciation models may underestimate the actual extent of lead binding by NOM at typical environmental concentrations. researchgate.net

Lead exhibits strong partitioning to soils and sediments, a key factor in its environmental persistence. ca.govepa.gov When this compound enters terrestrial or benthic environments, the Pb(II) ions are subject to various sorption mechanisms. The extent of sorption affects the contaminant level in the ecosystem and its potential for transport. usgs.gov

Key soil and sediment components influencing lead sorption include:

Clay Minerals: Clays, with their negative surface charges, can bind Pb(II) ions through electrostatic interactions and ion exchange. nih.gov

Humic Substances: Soil organic matter, rich in humic and fulvic acids, provides strong binding sites for lead through complexation. researchgate.net

Metal Oxyhydroxides: Iron and manganese oxides and hydroxides are effective scavengers of lead, binding it to their surfaces. researchgate.net

The sorption process is pH-dependent. At lower pH (< 5.6-6.0), ion exchange is a dominant mechanism. In soils with higher pH, particularly those containing carbonates, the precipitation of minerals like cerussite (PbCO₃) is the primary fixation mechanism, significantly immobilizing the lead. researchgate.net The adsorption capacity of soil for lead generally increases with the concentration of the contaminant in the solution, although the efficiency of removal may decrease as binding sites become saturated. scielo.org.co

Table 2: Lead Sorption Mechanisms in Soil and Sediment

| Soil/Sediment Component | Dominant Sorption Mechanism | pH Influence |

|---|---|---|

| Clay Minerals | Ion Exchange, Electrostatic Attraction | More significant at lower pH. |

| Humic Substances | Complexation | Strong binding across a range of pH values. |

| Metal Oxyhydroxides | Surface Adsorption, Ion Exchange | Effective at neutral to alkaline pH. |

| Carbonates | Precipitation (e.g., as PbCO₃) | Dominant at pH > 6.0. researchgate.net |

While the lead component of the molecule is persistent, the organic isooctanoate moiety is susceptible to microbial degradation. Isooctane (B107328) (2,2,4-trimethylpentane), a structurally similar compound, is known to be recalcitrant to biodegradation due to its highly branched structure, particularly the quaternary carbon atom. researchgate.net However, specific microorganisms are capable of breaking it down.

The bacterium Mycobacterium austroafricanum IFP 2173 has been shown to use isooctane as its sole source of carbon and energy. researchgate.net The degradation pathway involves an initial oxidation at the isopropyl end of the molecule, followed by the catabolism of the tert-butyl moiety. researchgate.net Key metabolites identified in this process include 2,4,4-trimethylpentanoic acid and dimethylpropanoic (pivalic) acid. researchgate.net This suggests that the isooctanoate anion released from this compound could be mineralized in environments containing competent microbial communities. The rate of biodegradation in environmental compartments like soil or water would depend on various factors, including the presence of suitable microorganisms, oxygen availability, temperature, and nutrient levels. unit.no

Environmental Risk Prioritization Frameworks for Lead(II) Carboxylates

Specific risk prioritization frameworks for lead carboxylates are not extensively detailed in the available literature. However, the risk they pose can be evaluated using general frameworks for heavy metals and organometallic compounds. These frameworks typically consider persistence, bioaccumulation, and toxicity (PBT) criteria.

Bioaccumulation: Lead can accumulate in organisms, and its biomagnification through the food chain is a significant concern. nih.gov The bioavailability of lead, which is influenced by speciation and complexation, is a key factor in assessing its bioaccumulation potential. iupac.org

Toxicity: Lead is a well-documented toxicant with adverse effects on the neurological, renal, and cardiovascular systems in humans and can cause a range of negative impacts on ecosystems. ca.govepa.gov

Risk frameworks would therefore classify lead compounds, including this compound, as high-priority substances for environmental management due to the inherent toxicity and persistence of lead. nih.gov

Advanced Remediation Strategies for Lead-Contaminated Media

Several advanced strategies are available for the remediation of media contaminated with lead from sources like this compound. The choice of strategy depends on factors such as the concentration of lead, the characteristics of the contaminated medium (soil, water, sediment), and site-specific conditions. sustainability-directory.com

Physical Remediation: This involves the excavation and disposal of contaminated soil in a secure landfill. deepgreenpermaculture.comepa.gov While effective, it can be costly and disruptive. sustainability-directory.com Capping the contaminated area with a clean layer of soil, concrete, or asphalt (B605645) is another physical method to prevent exposure. epa.gov

Chemical Remediation (Stabilization/Immobilization): This in-situ approach aims to reduce the mobility and bioavailability of lead rather than removing it. sustainability-directory.com It involves adding amendments to the soil that react with lead to form more stable, insoluble compounds. Common amendments include phosphate-based materials (which can form pyromorphite), lime to increase pH and promote precipitation, and iron-containing substances. deepgreenpermaculture.comearthrepair.ca

Bioremediation: This strategy uses biological processes to treat contamination.

Phytoremediation: This involves using plants to remove or stabilize contaminants. Phytoextraction uses hyperaccumulator plants to absorb lead from the soil, which are then harvested and removed. sustainability-directory.comcountyhealthrankings.org Phytostabilization uses plants to immobilize lead in the soil, reducing its bioavailability and preventing its spread through wind and water erosion. countyhealthrankings.org The effectiveness of phytoremediation can be enhanced by adding soil amendments like compost. countyhealthrankings.org

Microbial Remediation: Microorganisms like bacteria and fungi can alter the chemical form of lead, making it less mobile or toxic. sustainability-directory.com They can facilitate the precipitation of lead into less soluble forms. Adding compost can stimulate microbial activity and provide organic matter that binds lead. deepgreenpermaculture.comearthrepair.ca

Soil Washing: This ex-situ technique uses water or chemical solutions to separate the more highly contaminated fine soil particles, to which lead preferentially binds, from the cleaner, larger particles. sustainability-directory.com The concentrated contaminated fraction can then be treated or disposed of. sustainability-directory.com

Table 3: Comparison of Advanced Remediation Strategies for Lead Contamination

| Remediation Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Physical Removal | Excavation and off-site disposal. epa.gov | High effectiveness in removing contaminant mass. sustainability-directory.com | High cost, site disruption, landfill dependency. sustainability-directory.com |

| Stabilization | In-situ immobilization of lead by adding chemical amendments. sustainability-directory.com | Lower cost, less disruptive than removal. sustainability-directory.com | Contaminant remains on-site, long-term stability concerns. |

| Phytoremediation | Use of plants to extract or stabilize lead. countyhealthrankings.org | Environmentally friendly, potentially lower cost. countyhealthrankings.org | Slow process, limited to root depth, disposal of contaminated plant matter. countyhealthrankings.org |

| Microbial Remediation | Use of microorganisms to alter lead's chemical form. sustainability-directory.com | In-situ application, can be combined with other methods. | Effectiveness can be site-specific and variable. |

| Soil Washing | Ex-situ separation of contaminated soil fractions. sustainability-directory.com | Reduces volume of contaminated material for disposal. | Requires excavation, generates wastewater. |

Chemical Immobilization and Stabilization Techniques

Chemical immobilization is an in-situ remediation approach that reduces the mobility and bioavailability of lead in contaminated soils by converting it into more stable, insoluble forms. epa.govepa.gov This is often achieved by adding chemical amendments to the soil that react with the lead ions.

One of the most effective and widely studied methods for lead immobilization involves the use of phosphate-based compounds. epa.govserdp-estcp.mil Amendments such as phosphoric acid, rock phosphate (B84403), and hydroxyapatite (B223615) can transform various forms of lead in the soil into highly insoluble lead phosphate minerals, primarily pyromorphites like chloropyromorphite (Pb₅(PO₄)₃Cl). nih.govnih.govacs.org This transformation is particularly effective under acidic conditions. nih.gov Studies have shown that phosphate amendments can reduce the leachability of lead by over 98.5% and decrease its water solubility by 67-100%. serdp-estcp.milnih.gov The combination of phosphate rock and phosphoric acid has been demonstrated to be particularly effective in reducing the leachability and bioavailability of lead. nih.gov

Other chemical amendments used for lead stabilization include:

Lime and Cement-Based Binders: These materials increase the soil pH, which can lead to the precipitation of lead as lead hydroxides or carbonates. They also physically encapsulate the lead particles within the solidified matrix. epa.govresearchgate.net Quicklime and fly ash mixtures have been shown to convert a significant portion of total lead into a strongly immobilized form. researchgate.net

Biosolids and Organic Matter: Amendments like lime-stabilized biosolids and peat moss can also immobilize lead. nih.govresearchgate.net These materials can reduce lead leachability through adsorption and the formation of stable organic-lead complexes. nih.gov For instance, the addition of 10% peat moss to contaminated soil resulted in a 95.4% reduction in lead leaching. researchgate.net

The effectiveness of these techniques is often evaluated using leaching tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), which measures the potential for contaminants to leach into groundwater. serdp-estcp.milblastox.com

Table 1: Effectiveness of Various Chemical Amendments on Lead Immobilization

| Amendment | Mechanism of Immobilization | Reported Effectiveness | Reference |

|---|---|---|---|

| Phosphate Compounds (e.g., Rock Phosphate, Phosphoric Acid) | Formation of insoluble pyromorphite (B1263725) minerals. | >98.5% reduction in leachable lead; 67-100% reduction in soluble lead. | serdp-estcp.milnih.gov |

| Lime-Stabilized Biosolids | Adsorption and complexation. | Significant reduction in metal extractability and phytoavailability. | nih.gov |

| Quicklime and Fly Ash | Precipitation, adsorption, and chemical inclusion in pozzolanic products. | Converted over 70% of total lead to a strongly immobilized form. | researchgate.net |

| Peat Moss (10% application) | Adsorption and complexation. | 95.4% reduction in lead leaching from soil columns. | researchgate.net |

Bioremediation Approaches Utilizing Microorganisms and Plants

Bioremediation is an environmentally friendly and cost-effective technology that utilizes living organisms, primarily microorganisms and plants, to remove, degrade, or stabilize contaminants. larcusa.orgmdpi.com

Microbial Remediation

Various microorganisms, including bacteria and fungi, have demonstrated the ability to remediate lead-contaminated environments. mdpi.comfrontiersin.org They employ several mechanisms to tolerate and detoxify lead:

Biosorption: Lead ions bind to the surface of microbial cells through processes like ion exchange and electrostatic interactions. frontiersin.org

Bioaccumulation: Microorganisms can uptake and sequester lead intracellularly. frontiersin.orgnih.gov

Bioprecipitation and Biomineralization: Some microbes can transform lead into less soluble forms, such as lead phosphates or sulfides. frontiersin.orgnih.gov For example, Rhodobacter sphaeroides has been shown to convert more available forms of lead into inert compounds, reducing its phytoavailability. mdpi.comnih.gov

Research has identified several microbial species with significant lead remediation potential. For instance, Bacillus cereus has demonstrated a lead uptake of 16.66 mg/g, while fungi like Trichoderma longibrachiatum have shown an uptake of 9.63 mg/g at a 60 ppm lead concentration. researchgate.net

Table 2: Lead Uptake Capabilities of Selected Microorganisms

| Microorganism | Type | Lead Uptake/Removal Capacity | Reference |

|---|---|---|---|

| Bacillus cereus | Bacterium | 16.66 mg/g | researchgate.net |

| Trichoderma longibrachiatum | Fungus | 9.63 mg/g | researchgate.net |

| Phanerochaete chrysosporium | Fungus | 8.30 mg/g | researchgate.net |

| Aspergillus terreus | Fungus | 8.18 mg/g | researchgate.net |

| Rhodobacter sphaeroides | Bacterium | Reduces lead phytoavailability by converting it to inert forms. | nih.gov |

Phytoremediation

Phytoremediation involves the use of plants to clean up contaminated environments. researchgate.net For lead contamination, the primary phytoremediation techniques are:

Phytoextraction: Plants absorb lead from the soil and accumulate it in their harvestable tissues (shoots and leaves). researchgate.netfrontiersin.org Certain plants, known as hyperaccumulators, are particularly effective at this process. researchgate.net

Phytostabilization: Plants are used to immobilize lead in the soil, reducing its mobility and preventing it from migrating to groundwater or entering the food chain. researchgate.netscirp.org This is achieved through absorption and accumulation in the roots, or by altering the chemical properties of the soil around the roots. scirp.org

Numerous plant species have been investigated for their potential in lead phytoremediation. For example, switchgrass (Panicum virgatum L.), when treated with chelating agents and plant growth regulators, has been shown to accumulate up to 5,942 mg/kg of lead in its foliage. frontiersin.org Ornamental plants like Variegated Liriope have also been found to assimilate lead from contaminated soil. scirp.org

Novel Adsorption and Filtration Methodologies for Lead Removal

Adsorption is a widely used technique for removing lead from water, where lead ions bind to the surface of an adsorbent material. nih.gov Recent research has focused on developing novel, low-cost, and highly efficient adsorbents.

Biochar and Activated Carbon

Biochar, a charcoal-like material produced from the pyrolysis of biomass, has emerged as a promising adsorbent for lead due to its porous structure, large surface area, and abundance of surface functional groups. nih.govmdpi.com It can be produced from various agricultural by-products, making it a cost-effective and sustainable option. mdpi.com Studies have shown that biochar can have a higher lead removal potential than conventional activated carbon. nih.gov For example, biochar derived from peanut shells has demonstrated a lead removal efficiency of over 95%. mdpi.com Similarly, activated carbons derived from various agricultural wastes have also proven effective in lead adsorption. nih.gov

Zeolites and Clays

Zeolites are microporous, aluminosilicate (B74896) minerals that are effective in removing heavy metals through ion exchange and adsorption. nih.govrsc.org Both natural and synthetic zeolites have been successfully used for lead decontamination in water. nih.gov

Nanomaterials

Nanotechnology offers new avenues for water purification. Nanomaterials such as carbon nanotubes, graphene-based materials, and various nanoparticles are being explored for lead removal due to their extremely high surface-area-to-volume ratio and unique chemical properties. mdpi.comnih.gov For instance, composites of zeolite and reduced graphene oxide have been developed for the adsorption of trace amounts of lead from drinking water. mdpi.com Additionally, membrane filtration techniques combined with nanoparticles, such as poly-gamma-glutamic acid, have shown the ability to remove over 99.8% of lead ions from water. researchgate.net

Table 3: Comparison of Novel Adsorbents for Lead Removal

| Adsorbent | Source/Type | Reported Lead Removal Efficiency / Capacity | Reference |

|---|---|---|---|

| Biochar | Peanut Shell | 95.96% removal | mdpi.com |

| Biochar | Water Hyacinth | Adsorption capacity of 123.37 mg/g | nih.gov |

| Activated Carbon | Polypyrrole-based | High adsorption capacity, equilibrium reached in 4 hours. | nih.gov |

| Zeolite | Natural and Synthetic | Successfully used for lead decontamination in water systems. | nih.gov |

| Nanomaterials | Poly-gamma-glutamic acid with ultrafiltration | >99.8% removal | researchgate.net |

Analytical and Characterization Techniques in Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of Lead(II) isooctanoate, providing insights into its molecular vibrations, atomic composition, and electronic structure.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in elucidating the molecular structure of lead carboxylates like this compound. These methods probe the vibrational modes of chemical bonds within the molecule.

In the analysis of metal carboxylates, IR spectroscopy is particularly effective for identifying the coordination mode of the carboxylate group to the lead ion. The key diagnostic region is the stretching vibrations of the carboxylate ion (COO⁻), which typically appear between 1380 and 1650 cm⁻¹. researchgate.net The frequency separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group can help distinguish between monodentate, bidentate, and bridging coordination geometries. Studies on a range of lead carboxylates show that IR data, in conjunction with NMR, can classify them into distinct structural groups based on the packing of the alkyl chains. rsc.orgrsc.org For instance, lead octanoate, a structurally similar compound, is categorized as a short-chain carboxylate with a specific coordination geometry. rsc.orgrsc.orgresearchgate.net

Raman spectroscopy serves as a complementary technique. It is particularly useful for analyzing the carbon backbone of the isooctanoate ligand. The C-C stretching region, typically between 1040 and 1120 cm⁻¹, allows for the differentiation of carbon chain lengths and conformations. researchgate.net Together, IR and Raman spectroscopy provide a detailed picture of the coordination environment around the lead ion and the structure of the organic ligand. researchgate.net

| Spectroscopic Technique | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Obtained |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Asymmetric & Symmetric COO⁻ stretching | 1380 - 1650 | Distinguishes the metal cation and coordination mode of the carboxylate group. researchgate.net |

| Raman Spectroscopy | C-C stretching | 1040 - 1120 | Differentiates carbon chain length and conformation of the isooctanoate ligand. researchgate.net |

| Infrared (IR) Spectroscopy | CH₂, CH₃ stretching | 2850 - 2960 | Confirms the presence of the aliphatic isooctanoate chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of lead carboxylates in the solid state. Specifically, ¹³C and ²⁰⁷Pb NMR provide detailed information about the local environment of the carbon atoms in the isooctanoate ligand and the lead center, respectively. rsc.orgrsc.org

Solid-state ²⁰⁷Pb NMR is highly sensitive to the coordination geometry around the lead(II) ion. rsc.orgrsc.org Research has shown that lead carboxylates can be divided into two subgroups based on their ²⁰⁷Pb NMR parameters. Short-chain carboxylates (like lead octanoate) exhibit a large chemical shift span (around 2600–2700 ppm), which is characteristic of a hemidirected coordination geometry where the stereochemically active lone pair of electrons on the Pb(II) ion influences the structure. rsc.orgrsc.orgresearchgate.net In contrast, longer-chain carboxylates show a smaller span, suggesting a more symmetric, holodirected geometry. rsc.org

¹³C NMR complements the ²⁰⁷Pb data by providing information on the isooctanoate ligand. The chemical shifts of the carboxylate carbon and the carbons along the alkyl chain can indicate the presence of different molecular packing arrangements or multiple unique ligand environments within the crystal lattice. rsc.orgrsc.org

| Nucleus | NMR Technique | Typical Chemical Shift/Parameter | Structural Information |

|---|---|---|---|

| ²⁰⁷Pb | Solid-State NMR | Span ~2600-2700 ppm for short-chain carboxylates | Indicates a hemidirected coordination geometry around the Pb(II) ion. rsc.orgrsc.org |

| ¹³C | Solid-State NMR | Distinct signals for carboxylate and methyl groups | Reveals the number of unique ligand environments in the unit cell. rsc.orgrsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of elements within the top few nanometers of a material's surface. tascon.eu For this compound, XPS is the definitive method for confirming that lead is present in its +2 oxidation state.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. stackexchange.com The Pb 4f core level spectrum shows a well-defined doublet (Pb 4f₇/₂ and Pb 4f₅/₂). The binding energy of the more intense Pb 4f₇/₂ peak is used to identify the oxidation state. For Pb(II) compounds, such as lead palmitate, this peak is typically observed around 138.4 eV. thermofisher.com A shift to higher binding energy would indicate the presence of Pb(IV), which is found at approximately 137.8 eV in compounds like PbO₂. thermofisher.com Therefore, XPS analysis can readily verify the Pb(II) state in this compound and detect any surface oxidation.

| Lead Species | Core Level | Reported Binding Energy (eV) | Reference Compound |

|---|---|---|---|

| Pb(II) | Pb 4f₇/₂ | 138.4 | Lead Palmitate, 2PbCO₃·Pb(OH)₂ thermofisher.com |

| Pb(IV) | Pb 4f₇/₂ | 137.8 | PbO₂ thermofisher.com |

| Pb(0) | Pb 4f₇/₂ | 136.9 | Lead Metal thermofisher.com |

Atomic Absorption and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are destructive analytical techniques used for the highly accurate and sensitive quantification of elemental composition. luc.edunih.gov In the context of this compound, these methods are employed to determine the precise concentration of lead in a sample, which is essential for verifying the compound's stoichiometry and purity.

In both techniques, the sample is first digested, typically using strong acids, to break down the organic matrix and bring the lead into an aqueous solution.

AAS measures the absorption of light by free ground-state atoms in a flame or graphite furnace. The amount of light absorbed is proportional to the concentration of the lead atoms. luc.edu

ICP-MS uses a high-temperature argon plasma to ionize the atoms from the sample. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing quantitative data. hpst.czepa.gov

ICP-MS is generally more sensitive than AAS and can achieve lower detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. fraunhofer.de It can also be used for isotopic analysis of lead, which can provide information about the origin of the material. rsc.orgngu.no

| Technique | Principle | Typical Use for this compound | Relative Sensitivity |

|---|---|---|---|

| Atomic Absorption Spectrometry (AAS) | Measures absorption of light by ground-state atoms. luc.edu | Quantitative determination of total lead content. | High (ppm to ppb) |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measures ions based on mass-to-charge ratio after plasma ionization. hpst.cz | High-precision quantitative and isotopic analysis of lead. fraunhofer.dersc.org | Very High (ppb to ppt) |

Chromatographic and Separation Techniques for Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of this compound and analyzing its components. These methods separate mixtures based on the differential distribution of analytes between a stationary phase and a mobile phase. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to assess the purity of the isooctanoic acid starting material or to detect any free isooctanoic acid or other organic impurities in the final product. rsc.org The separation can be achieved using a reversed-phase column where the nonpolar alkyl chains of the isooctanoate would interact with the stationary phase. The composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is optimized to achieve separation.

Gas Chromatography (GC) is suitable for analyzing volatile substances and can be used to determine the purity of the isooctanoate ligand after its conversion to a more volatile ester form, such as a methyl ester. GC is also a standard method for the analysis of certain organolead compounds. luc.edu

While direct analysis of the intact metal-organic complex can be challenging, chromatographic methods are invaluable for quality control by ensuring the purity of the organic ligand and quantifying organic byproducts or degradation products.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

Upon introduction into the mass spectrometer, the this compound molecule is ionized. The resulting molecular ion peak (M⁺) would confirm the molecular weight of the compound, which is approximately 493.9 g/mol (for the most common ²⁰⁸Pb isotope). nih.gov

The energetically unstable molecular ion often breaks apart into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation pathways would include:

Loss of one isooctanoate radical to form the [Pb(C₈H₁₅O₂)]⁺ fragment.